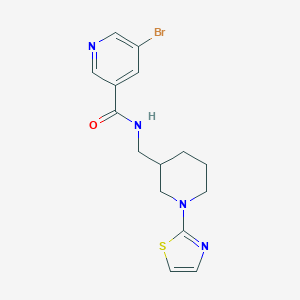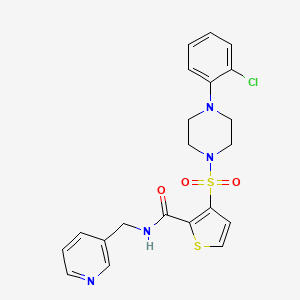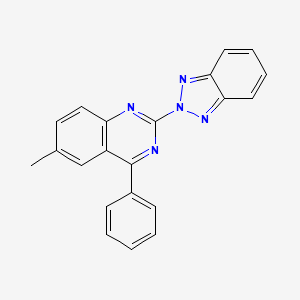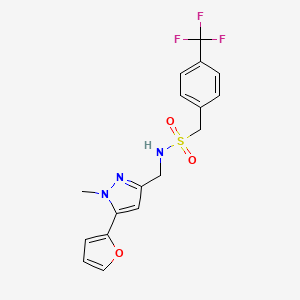
5-bromo-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)nicotinamide is a chemical compound with the molecular formula C15H17BrN4OS and a molecular weight of 381.29. It is a derivative of thiazole, a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Synthesis Analysis
The synthesis of thiazole derivatives, including 5-bromo-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)nicotinamide, often involves reacting with n-alkylbromides in the presence of a base . Protodeboronation of alkyl boronic esters is also a common approach in the synthesis of such compounds .Molecular Structure Analysis
The molecular structure of 5-bromo-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)nicotinamide is characterized by a thiazole ring, which is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazole derivatives, including 5-bromo-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)nicotinamide, can undergo various chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole, the parent compound of 5-bromo-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)nicotinamide, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of 5-bromo-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)nicotinamide are not available in the search results.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Imidazole derivatives, including the compound , have demonstrated significant antimicrobial properties. Researchers have investigated their effectiveness against bacteria, fungi, and protozoa. The presence of the thiazole ring enhances their activity, making them potential candidates for novel antimicrobial agents .
Antidiabetic Potential
Studies have explored the role of imidazole-containing compounds in managing diabetes. While more research is needed, these derivatives show promise as anti-diabetic agents. Their ability to modulate glucose metabolism and insulin sensitivity makes them intriguing targets for drug development .
Antifungal Properties
The compound’s structural features contribute to its antifungal activity. Researchers have synthesized related 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and evaluated their efficacy against fungal pathogens. These derivatives could serve as leads for new antifungal drugs .
Antitumor Potential
Certain imidazole derivatives have shown promise as antitumor agents. Their ability to interfere with cancer cell growth, angiogenesis, and metastasis warrants further investigation. Researchers are exploring their potential in cancer therapy .
Neuroprotective Applications
Imidazole-containing compounds have attracted attention for their neuroprotective effects. They may play a role in preventing or mitigating neurodegenerative diseases by modulating neurotransmitter systems and oxidative stress pathways.
Wirkmechanismus
Target of Action
Compounds containing indole and thiazole moieties have been found to bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities, indicating that they may interact with a variety of cellular targets .
Mode of Action
Compounds containing indole and thiazole moieties are known to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Compounds containing indole and thiazole moieties have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds containing indole and thiazole moieties have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Eigenschaften
IUPAC Name |
5-bromo-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4OS/c16-13-6-12(8-17-9-13)14(21)19-7-11-2-1-4-20(10-11)15-18-3-5-22-15/h3,5-6,8-9,11H,1-2,4,7,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENNEERVKGXALP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chloranyl-4-methyl-phenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxidanylidene-2H-1,2,4-triazin-3-yl]sulfanyl]ethanamide](/img/structure/B2829336.png)
![2-((3-Chloro-2-methylphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2829339.png)



![8-(2-(4-(furan-2-carbonyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2829344.png)
![N-(2,3-dimethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2829345.png)
![(5-ethyl-8-oxothieno[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)acetic acid](/img/structure/B2829346.png)

![2-Azaspiro[3.4]octan-5-one;2,2,2-trifluoroacetic acid](/img/structure/B2829348.png)

![N-(5-chloro-2-methoxyphenyl)-5-propionyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2829353.png)